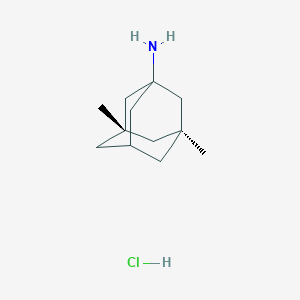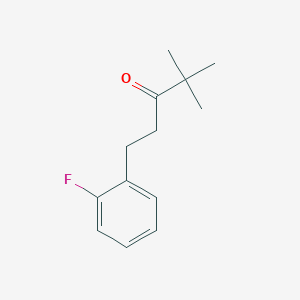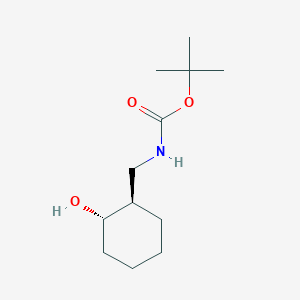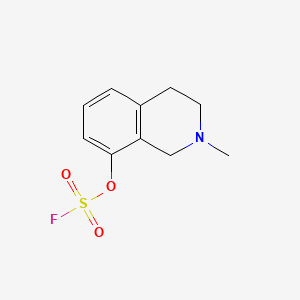
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a sulfurofluoridating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may require the presence of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
化学反应分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the sulfurofluoridate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the tetrahydroisoquinoline scaffold.
相似化合物的比较
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A closely related compound with similar structural features but different functional groups.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential neuroprotective and anti-inflammatory properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate stands out due to its unique sulfurofluoridate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
属性
分子式 |
C10H12FNO3S |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
8-fluorosulfonyloxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H12FNO3S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15-16(11,13)14/h2-4H,5-7H2,1H3 |
InChI 键 |
NHTWWDQYQJEGII-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


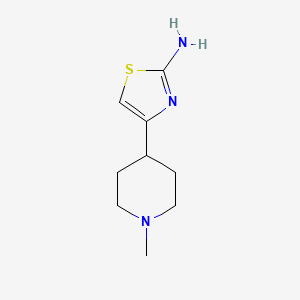
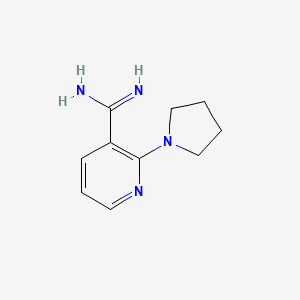

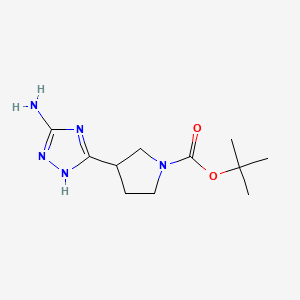
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)


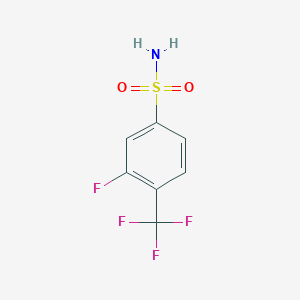

![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
